Cas no 148152-66-3 ((±)-Epibatidine)

(±)-Epibatidine structure
Produktname:(±)-Epibatidine
(±)-Epibatidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ( )-EPIBATIDINE DIHYDROCHLORIDE
- (+)-EPIBATIDINE DIHYDROCHLORIDE
- (±)-Epibatidine
- (+/-)-EPIBATIDINE HYDROCHLORIDE
- (+/-)-EXO-2-(6-CHLORO-3-PYRIDINYL)-7-AZABICYCLO[2.2.1]HEPTANE HYDROCHLORIDE
- -]-2-[6-CHLORO-3-PYRIDINYL]-7-AZABICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- 2-(6-CHLORO-PYRIDIN-3-YL)-7-AZA-BICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- 7-AZABICYCLO[2.2.1]HEPTANE, 2-(6-CHLORO-3-PYRIDINYL)-, DIHYDROCHLORIDE, EXO-
- EXO-(+)-1R,2R,4S-2-(6-CHLORO-3-PYRIDINYL)-7-AZABICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- EXO[+/-]-2-[6-CHLORO-3-PYRIDINYL]-7-AZABICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- KBio2_000603
- NCGC00024730-05
- SR-01000597620-3
- IDI1_002217
- 3-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
- GTPL3976
- (-)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- Q27163500
- SR-01000597620-1
- J-007356
- CMI 545
- Epibatidine
- 7-AZABICYCLO[2.2.1]HEPTANE, 2-(6-CHLORO-3-PYRIDINYL)-, (1R,2R,4S)-REL-
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane(+/-) epibatidine
- Bio2_000462
- (2R)-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride
- HMS1362O05
- 2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- [125I]EPIBATIDINE
- ()-Epibatidine
- BSPBio_001263
- BRD-A39268308-001-02-0
- 2-(6-Chloro-pyridin-3-yl)-5-methyl-7-aza-bicyclo[2.2.1]heptane
- rac-(2R)-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- A807623
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane(Epibatidine)
- (+/-)-exo-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1.]heptane
- (2R,4S)-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (R)-2-(6-Chloro-pyridin-3-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane
- epibatidine (+/-)
- NCGC00024730-04
- (1R,2R,4S)-Epibatidine
- 208/210 Epibatidine
- SCHEMBL316978
- Bio2_000942
- BDBM50049757
- [3H]EPIBATIDINE
- ()-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- FT-0643316
- (2R,4S)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (R)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- Epibatidine-(+)
- AKOS023808322
- HMS3403O05
- (+/-)-Epibatidine
- exo-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (+)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- KBio3_001066
- Q27077200
- KBio3_001065
- CCG-208204
- HMS1792O05
- GTPL3977
- Epibatidine-(-)
- (-)-Epibatidine
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane (epibatidine)
- KBioGR_000603
- NCGC00024730-02
- CHEBI:91678
- 2-(6-Chloro-pyridin-3-yl)-7-azonia-bicyclo[2.2.1]heptane
- KBio2_005739
- CHEMBL6623
- HMS1990O05
- NCGC00024730-03
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- KBio2_003171
- 2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- Epibatidine, (+/-)
- DTXSID30861409
- 148152-66-3
- SR-01000597620
- KBioSS_000603
- 152378-30-8
- DB-042507
- Epibadidine
-
- MDL: MFCD00923801
- Inchi: InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2
- InChI-Schlüssel: NLPRAJRHRHZCQQ-UHFFFAOYSA-N
- Lächelt: ClC1=CC=C([C@H]2[C@@H](N3)CC[C@@H]3C2)C=N1
Berechnete Eigenschaften
- Genaue Masse: 280.03000
- Monoisotopenmasse: 208.0767261g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 1
- Komplexität: 221
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 24.9Ų
Experimentelle Eigenschaften
- PSA: 24.92000
- LogP: 4.27570
(±)-Epibatidine Sicherheitsinformationen
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
(±)-Epibatidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | E582200-10mg |
(±)-Epibatidine |
148152-66-3 | 10mg |
$1016.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13062-10mg |
(±)-Epibatidine |
148152-66-3 | 98% | 10mg |
¥2290.00 | 2023-09-09 | |
TRC | E582200-25mg |
(±)-Epibatidine |
148152-66-3 | 25mg |
$1918.00 | 2023-05-18 | ||
MedChemExpress | HY-101078-5mg |
(±)-Epibatidine |
148152-66-3 | 5mg |
¥6800 | 2022-05-18 | ||
TRC | E582200-5mg |
(±)-Epibatidine |
148152-66-3 | 5mg |
$540.00 | 2023-05-18 | ||
A2B Chem LLC | AE84929-5mg |
7-Azabicyclo[2.2.1]heptane, 2-(6-chloro-3-pyridinyl)-, (1R,2R,4S)-rel- |
148152-66-3 | 5mg |
$1125.00 | 2024-04-20 | ||
TRC | E582200-2.5mg |
(±)-Epibatidine |
148152-66-3 | 2.5mg |
$253.00 | 2023-05-18 | ||
TRC | E582200-100mg |
(±)-Epibatidine |
148152-66-3 | 100mg |
$ 9200.00 | 2023-09-07 | ||
A2B Chem LLC | AE84929-2.5mg |
7-Azabicyclo[2.2.1]heptane, 2-(6-chloro-3-pyridinyl)-, (1R,2R,4S)-rel- |
148152-66-3 | 2.5mg |
$684.00 | 2024-04-20 |
(±)-Epibatidine Verwandte Literatur
-
1. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptorDavid M. Hodgson,Christopher R. Maxwell,Richard Wisedale,Ian R. Matthews,Kate J. Carpenter,Anthony H. Dickenson,Susan Wonnacott J. Chem. Soc. Perkin Trans. 1 2001 3150
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Wen-Hua Chiou,Yu-Min Chiang RSC Adv. 2014 4 11444
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Derek R. Boyd,Narain D. Sharma,Magdalena Kaik,Peter B. A.McIntyre,Paul J. Stevenson,Christopher C. R. Allen Org. Biomol. Chem. 2012 10 2774
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Alexandre P. Atkinson,Aurélien Planchat,Jér?me Graton,Eric Renault,Gilles Grégoire,Jean-Yves Le Questel Phys. Chem. Chem. Phys. 2011 13 2272
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Thomas S. A. Heugebaert,Melissa Van Overtveldt,Ann De Blieck,Benjamin Wuyts,Patrick Augustijns,Eugenia Ponce-Gámez,Alicia Rivera,Dominic De Groote,Romain A. Lefebvre,Patrick Wouters,Theo Meert,Jacques Devulder,Christian V. Stevens RSC Adv. 2014 4 2226
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